

An In-depth Technical Guide to the Molecular Structure of Methyl 2-ethynylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-ethynylbenzoate

Cat. No.: B1297170

[Get Quote](#)

This guide provides a comprehensive technical overview of **Methyl 2-ethynylbenzoate**, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and reactivity, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Importance of a Bifunctional Building Block

Methyl 2-ethynylbenzoate ($C_{10}H_8O_2$, Molar Mass: 160.17 g/mol, CAS Number: 33577-99-0) is an organic compound featuring a benzene ring substituted with an ethynyl group and a methyl ester at the ortho position.^{[1][2]} This unique arrangement of a nucleophilic alkyne and an electrophilic ester in close proximity imparts a rich and versatile reactivity profile. The molecule serves as a valuable precursor in the synthesis of complex heterocyclic scaffolds, natural products, and pharmaceutical intermediates.^[3] Its rigid, planar core and reactive handles make it a molecule of significant interest in medicinal chemistry and materials science.

Molecular Structure and Conformation

The molecular structure of **Methyl 2-ethynylbenzoate** is characterized by a planar benzene ring. The sp -hybridized carbons of the ethynyl group and the sp^2 -hybridized carbons of the ester group are directly attached to the aromatic core. The ortho-substitution pattern creates steric and electronic interactions that influence the molecule's conformation and reactivity.

While specific crystallographic data for **Methyl 2-ethynylbenzoate** is not readily available in the Cambridge Structural Database (CSD), a theoretical model based on energy minimization suggests a largely planar conformation to minimize steric hindrance between the adjacent functional groups.^{[2][3][4]} The bond lengths and angles are expected to be within the typical ranges for substituted benzene derivatives, with the C≡C triple bond length being approximately 1.20 Å and the C=O double bond of the ester around 1.21 Å.

Table 1: Key Structural and Physical Properties of **Methyl 2-ethynylbenzoate**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₈ O ₂	[1][2]
Molecular Weight	160.17 g/mol	[1][2]
CAS Number	33577-99-0	[1]
Appearance	Brown oil	[1]
Boiling Point	250.3 ± 23.0 °C at 760 mmHg	[1]

Spectroscopic Characterization: A Predictive Analysis

Definitive experimental spectra for **Methyl 2-ethynylbenzoate** are not widely published. Therefore, this section provides a predictive analysis based on established spectroscopic principles and data from structurally related compounds, such as methyl benzoate and other substituted methyl benzoates.^{[5][6][7]}

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the acetylenic proton.

- **Aromatic Region (δ 7.2-8.0 ppm):** The four protons on the benzene ring will appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The proton ortho to the ester group is expected to be the most downfield due to the anisotropic effect of the carbonyl group.

- Methyl Ester Protons (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl group of the ester.[\[5\]](#)
- Acetylenic Proton (δ ~3.5 ppm): A singlet for the terminal alkyne proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

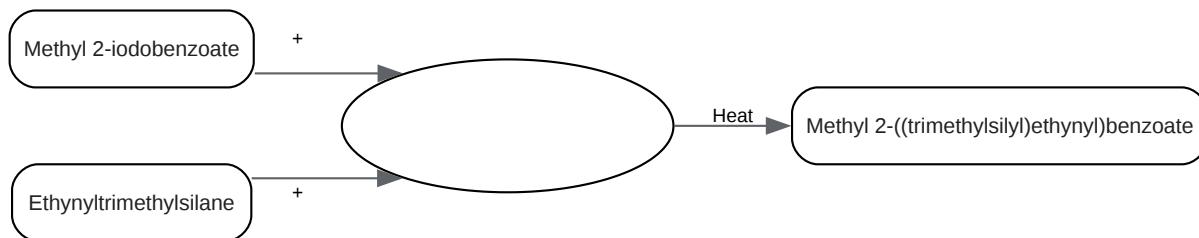
- Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon will appear as a downfield signal.[\[5\]](#)
- Aromatic Carbons (δ 120-135 ppm): Six distinct signals for the aromatic carbons are expected, with the carbon attached to the ester group being the most downfield in this region.
- Alkynyl Carbons (δ 80-90 ppm): Two signals for the sp-hybridized carbons of the ethynyl group.
- Methyl Carbon (δ ~52 ppm): An upfield signal for the methyl carbon of the ester.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

- C≡C-H Stretch: A sharp, weak to medium band around 3300 cm⁻¹.
- C≡C Stretch: A weak band in the region of 2100-2140 cm⁻¹.
- C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ for the ester carbonyl.[\[8\]](#)
- C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.[\[8\]](#)
- Aromatic C-H and C=C Stretches: Characteristic absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)


Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ($[M]^+$) at $m/z = 160$. The fragmentation pattern will likely involve the loss of the methoxy group ($-OCH_3$) to give a fragment at $m/z = 129$, and the loss of the entire ester group ($-COOCH_3$) to give a fragment at $m/z = 101$.^{[9][10][11]}

Synthesis of Methyl 2-ethynylbenzoate: A Field-Proven Protocol

The most common and efficient synthesis of **Methyl 2-ethynylbenzoate** involves a two-step process: a Sonogashira coupling of an ortho-halogenated methyl benzoate with a protected alkyne, followed by deprotection.^{[12][13][14]}

Step 1: Sonogashira Coupling of Methyl 2-iodobenzoate with Ethynyltrimethylsilane

This reaction forms the carbon-carbon bond between the aromatic ring and the alkyne.^[15]

[Click to download full resolution via product page](#)

Caption: Sonogashira coupling reaction workflow.


Experimental Protocol:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-iodobenzoate (1.0 eq), $Pd(PPh_3)_2Cl_2$ (0.03 eq), and CuI (0.06 eq).
- Add anhydrous and degassed triethylamine (2.5 eq).

- To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.
- Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-((trimethylsilyl)ethynyl)benzoate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group is removed to yield the terminal alkyne.[16]

[Click to download full resolution via product page](#)

Caption: TMS deprotection workflow.

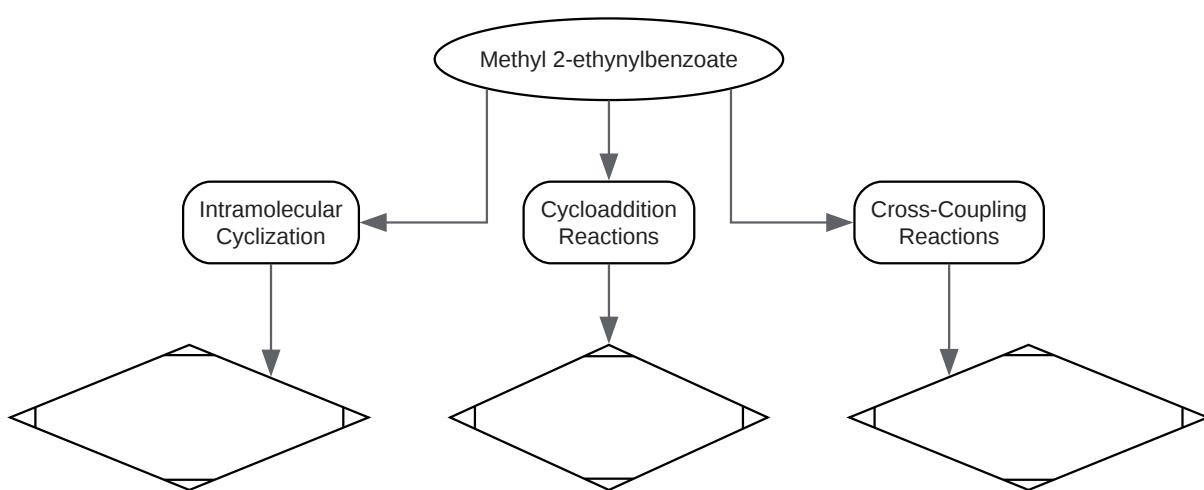
Experimental Protocol:

- Dissolve Methyl 2-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of methanol and dichloromethane (DCM) (1:1 v/v).
- Add potassium carbonate (K_2CO_3) (2.0 eq) to the solution.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
- Once the reaction is complete, quench with water and extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Methyl 2-ethynylbenzoate** as a brown oil.[1]

Reactivity and Synthetic Applications

The dual functionality of **Methyl 2-ethynylbenzoate** makes it a powerful tool in the synthesis of complex molecules, particularly heterocycles.[17][18]

Cyclization Reactions


The ortho-disposition of the ethynyl and methyl ester groups allows for intramolecular cyclization reactions to form various heterocyclic systems, such as isoquinolones and isocoumarins, which are common motifs in biologically active compounds.[19]

Cycloaddition Reactions

The alkyne moiety can participate in various cycloaddition reactions, including [4+2] and [3+2] cycloadditions, to construct polycyclic frameworks.[17]

Cross-Coupling Reactions

The terminal alkyne can undergo further Sonogashira or other cross-coupling reactions to introduce additional substituents, enabling the synthesis of highly functionalized aromatic compounds.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **Methyl 2-ethynylbenzoate**.

Conclusion

Methyl 2-ethynylbenzoate stands out as a strategically important and versatile building block in organic synthesis. Its unique molecular architecture, characterized by the ortho-disposition of reactive ethynyl and methyl ester functionalities, provides a gateway to a diverse range of complex molecular targets. While a complete experimental spectroscopic and crystallographic dataset for this specific molecule remains to be consolidated in public databases, a predictive analysis based on sound chemical principles and data from analogous structures provides a robust framework for its identification and characterization. The synthetic protocols outlined in this guide, rooted in established methodologies, offer a reliable pathway to access this valuable compound. The continued exploration of the reactivity of **Methyl 2-ethynylbenzoate** is poised to unlock new avenues in the development of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]
- 4. Research Portal [iro.uiowa.edu]
- 5. rsc.org [rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pharmacy180.com [pharmacy180.com]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Methyl 2-ethynylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297170#molecular-structure-of-methyl-2-ethynylbenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com